![molecular formula C19H29BN2O5 B581534 ESTER PINACOLIQUE DE L'ACIDE 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIQUE CAS No. 1257651-17-4](/img/structure/B581534.png)

ESTER PINACOLIQUE DE L'ACIDE 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIQUE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

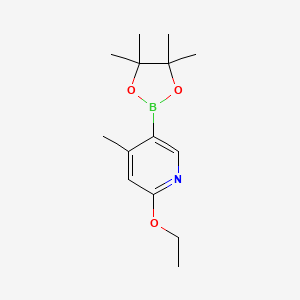

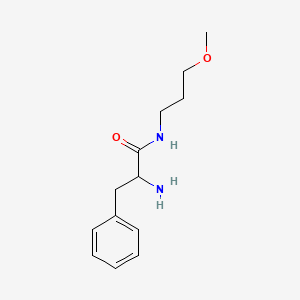

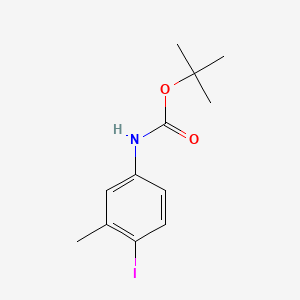

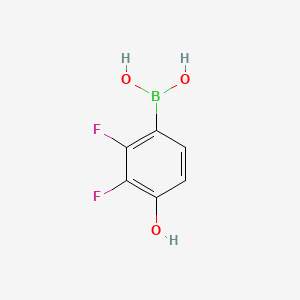

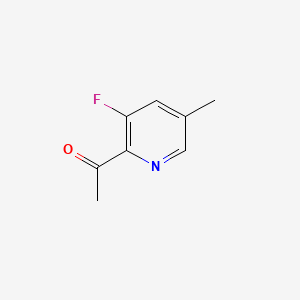

This compound is a boronic ester with the empirical formula C16H28BNO4 . It contains a phenylcarbamoyl group attached to a methyl-carbamic acid tert-butyl ester. The phenyl group is further substituted with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl ring substituted with a carbamoyl group and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group . The carbamoyl group is further substituted with a methyl-carbamic acid tert-butyl ester .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often used in borylation reactions .Applications De Recherche Scientifique

Protodéboronation catalytique pour l'hydrométhylation anti-Markovnikov des alcènes

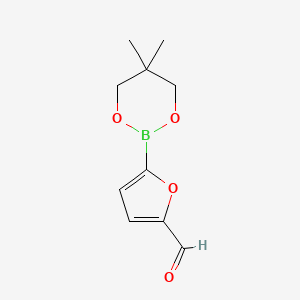

Les esters boroniques de pinacol, y compris notre composé d'intérêt, servent de blocs de construction précieux en synthèse organique. Alors que la déboronation fonctionnalisante des esters boroniques alkyliques est bien établie, la protodéboronation reste moins explorée. Cependant, des recherches récentes ont mis au jour une approche radicale pour la protodéboronation catalytique des esters boroniques alkyliques 1°, 2° et 3°. Cette méthode permet une hydrométhylation formelle anti-Markovnikov des alcènes, une transformation jusque-là inconnue. En couplant ce protocole avec une homologation Matteson–CH₂–, les chercheurs l'ont appliqué avec succès à la (−)-Δ8-THC et au cholestérol protégés par un groupe méthoxy. De plus, le processus de protodéboronation a joué un rôle crucial dans la synthèse totale formelle de la δ-®-conicéine et de l'indolizidine 209B .

Couplage de Suzuki–Miyaura

La réaction de couplage croisé de Suzuki–Miyaura (SM) est largement utilisée pour la formation de liaisons carbone–carbone. Les esters boroniques de pinacol, y compris notre composé, jouent un rôle crucial dans ce processus. Le couplage SM permet la synthèse efficace de composés biaryliques, qui trouvent des applications dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux. Les conditions de réaction douces et la tolérance aux groupes fonctionnels font du couplage SM un outil polyvalent pour la construction de molécules complexes .

Préparation de dérivés de sulfinamide

Notre composé peut réagir avec le trifluorure de diéthylaminosulfur (DAST) et le phényltrifluoroborate de potassium pour préparer des dérivés de sulfinamide. Ces dérivés ont des applications en chimie médicinale et en recherche agrochimique .

Stratégie d'hydroboration-déboronation pour l'hydrogénation des alcènes

En 2005, Renaud et ses collègues ont décrit une stratégie d'hydrogénation pour les alcènes non activés utilisant une séquence d'hydroboration-déboronation. La protodéboronation des esters boroniques de catéchol générés in situ se déroule via une réaction en chaîne radicalaire. Bien que cette méthode soit limitée aux esters boroniques de catéchol plus chers, elle fonctionne bien pour les esters boroniques alkyliques 2°. Cette approche fournit un outil précieux pour l'hydrogénation des alcènes et la fonctionnalisation ultérieure .

Autres transformations

Les esters boroniques de pinacol peuvent être convertis en une large gamme de groupes fonctionnels, y compris les oxydations, les aminations, les halogénations et les formations de liaisons C–C (alcénylations, alcynylations et arylations). Leur stabilité, leur facilité de purification et leur disponibilité commerciale en font des produits attractifs pour diverses transformations chimiques .

Mécanisme D'action

- In the context of Suzuki–Miyaura (SM) cross-coupling reactions, boron reagents play a crucial role in forming carbon–carbon bonds. The compound you mentioned likely participates in such reactions .

- Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This step involves the boron reagent interacting with the palladium catalyst .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

tert-butyl N-[2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O5/c1-17(2,3)25-16(24)21-12-15(23)22-14-10-8-9-13(11-14)20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTPRTWBNLJZLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725456 |

Source

|

| Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257651-17-4 |

Source

|

| Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.